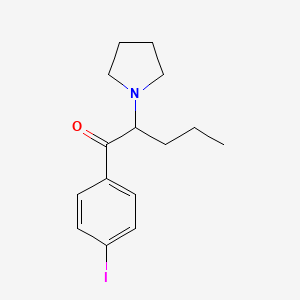

1-(4-Iodophenyl)-2-pyrrolidin-1-yl-pentan-1-one

Descripción

1-(4-Yodofenil)-2-pirrolidin-1-il-pentan-1-ona es un compuesto orgánico que pertenece a la clase de catinonas sustituidas. Se caracteriza por la presencia de un grupo yodofenil unido a una estructura pirrolidinil-pentanona.

Propiedades

Fórmula molecular |

C15H20INO |

|---|---|

Peso molecular |

357.23 g/mol |

Nombre IUPAC |

1-(4-iodophenyl)-2-pyrrolidin-1-ylpentan-1-one |

InChI |

InChI=1S/C15H20INO/c1-2-5-14(17-10-3-4-11-17)15(18)12-6-8-13(16)9-7-12/h6-9,14H,2-5,10-11H2,1H3 |

Clave InChI |

QXBWECFEEZMKTN-UHFFFAOYSA-N |

SMILES canónico |

CCCC(C(=O)C1=CC=C(C=C1)I)N2CCCC2 |

Origen del producto |

United States |

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de 1-(4-yodofenil)-2-pirrolidin-1-il-pentan-1-ona típicamente implica la reacción de 4-yodobenzaldehído con pirrolidina y una cetona adecuada. Un método común incluye el uso de ciclohexanona oxima, que se agrega lentamente a una suspensión de cloroformo que contiene pentacloruro de fósforo. La mezcla se calienta y se hace reaccionar con oxicloruro de fósforo . El producto resultante se somete a pasos adicionales de purificación para obtener el compuesto deseado.

Métodos de Producción Industrial: La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El proceso se optimiza para asegurar un alto rendimiento y pureza, a menudo involucrando técnicas avanzadas de purificación como recristalización y cromatografía.

Análisis De Reacciones Químicas

Tipos de Reacciones: 1-(4-Yodofenil)-2-pirrolidin-1-il-pentan-1-ona sufre diversas reacciones químicas, que incluyen:

Oxidación: El compuesto puede ser oxidado usando reactivos como permanganato de potasio o trióxido de cromo.

Reducción: Las reacciones de reducción pueden llevarse a cabo usando agentes como hidruro de aluminio y litio.

Sustitución: El grupo yodofenil permite reacciones de sustitución nucleófila, donde el átomo de yodo puede ser reemplazado por otros nucleófilos.

Reactivos y Condiciones Comunes:

Oxidación: Permanganato de potasio en condiciones ácidas o básicas.

Reducción: Hidruro de aluminio y litio en éter anhidro.

Sustitución: Yoduro de sodio en acetona para reacciones de intercambio de halógenos.

Productos Mayores: Los productos mayores formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes.

Aplicaciones Científicas De Investigación

1-(4-Yodofenil)-2-pirrolidin-1-il-pentan-1-ona tiene varias aplicaciones en la investigación científica:

Química: Se utiliza como precursor en la síntesis de moléculas orgánicas más complejas.

Biología: Se estudia por sus posibles efectos en los sistemas biológicos, incluida su interacción con los receptores celulares.

Medicina: Se investiga por sus posibles propiedades terapéuticas, particularmente en el campo de la neurofarmacología.

Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos

Mecanismo De Acción

El mecanismo de acción de 1-(4-yodofenil)-2-pirrolidin-1-il-pentan-1-ona implica su interacción con objetivos moleculares específicos dentro del cuerpo. Se cree que actúa sobre los sistemas de neurotransmisores, particularmente al inhibir la recaptación de monoaminas como la dopamina y la serotonina. Esto lleva a niveles aumentados de estos neurotransmisores en la hendidura sináptica, lo que resulta en una mayor neurotransmisión .

Compuestos Similares:

4-Yodofenol: Un compuesto aromático con una sustitución de yodo similar pero con diferentes grupos funcionales.

N-Ciclohexil-N’-(4-Yodofenil)Urea: Comparte el grupo yodofenil pero tiene una estructura central diferente.

Singularidad: 1-(4-Yodofenil)-2-pirrolidin-1-il-pentan-1-ona es única debido a su combinación del grupo yodofenil con la estructura pirrolidinil-pentanona. Esta combinación única imparte propiedades químicas distintas y posibles actividades biológicas que no se observan en otros compuestos similares.

En conclusión, 1-(4-yodofenil)-2-pirrolidin-1-il-pentan-1-ona es un compuesto de interés significativo en varios campos de la investigación científica.

Comparación Con Compuestos Similares

4-Iodophenol: An aromatic compound with similar iodine substitution but different functional groups.

N-Cyclohexyl-N’-(4-Iodophenyl)Urea: Shares the iodophenyl group but has a different core structure.

Uniqueness: 1-(4-Iodophenyl)-2-pyrrolidin-1-yl-pentan-1-one is unique due to its combination of the iodophenyl group with the pyrrolidinyl-pentanone structure. This unique combination imparts distinct chemical properties and potential biological activities that are not observed in other similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.